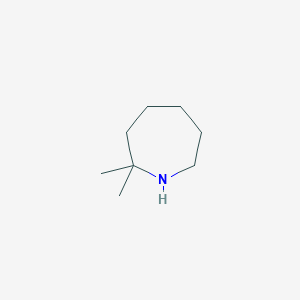
2,2-Dimethylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylazepane is an organic compound with the molecular formula C8H17N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two methyl groups attached to the second carbon of the azepane ring, making it a unique derivative of azepane.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with acetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and distillation to ensure the high purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2,2-Dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The azepane ring can undergo substitution reactions, where functional groups such as halogens or alkyl groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated azepane derivatives.
科学研究应用
2,2-Dimethylazepane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2,2-Dimethylazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Azepane: The parent compound of 2,2-Dimethylazepane, lacking the two methyl groups.
Piperidine: A six-membered nitrogen-containing heterocycle, structurally similar but with one less carbon atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen, offering different chemical properties.
Uniqueness: this compound is unique due to the presence of two methyl groups on the azepane ring, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC 名称 |
2,2-dimethylazepane |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9-8/h9H,3-7H2,1-2H3 |
InChI 键 |
HJCFRNRLOUTZGO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


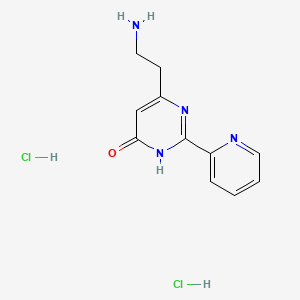
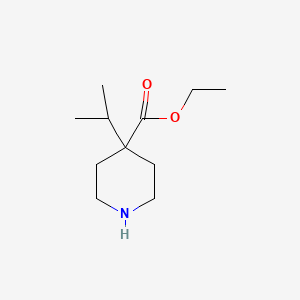
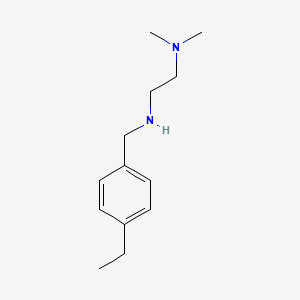

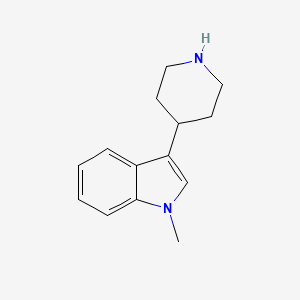

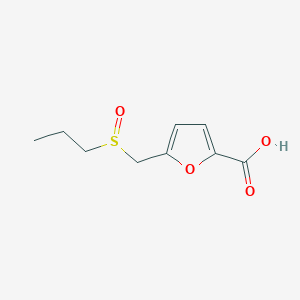

![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
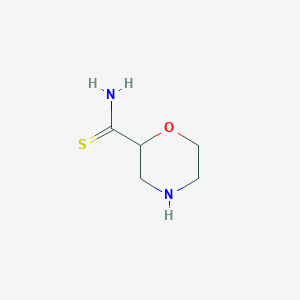
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
